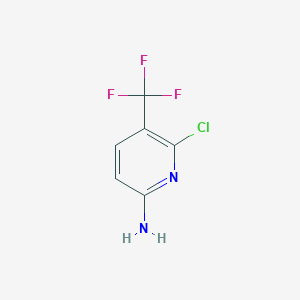

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLKGHMCRNENON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517011 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-28-3 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascent of a Privileged Scaffold: A Technical Guide to the History and Chemistry of Trifluoromethyl-Substituted Pyridines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has catalyzed a paradigm shift in the discovery and development of high-performance agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of trifluoromethyl-substituted pyridines. We will traverse the timeline from the initial pioneering syntheses to the sophisticated modern methodologies that have rendered these structures indispensable in contemporary chemical research. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable insights into the synthesis and application of this critical class of compounds.

Introduction: The Trifluoromethyl Group's Transformative Influence on Pyridine Chemistry

The trifluoromethyl group is a unique substituent, imparting a host of desirable properties to organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability have made it a cornerstone of modern medicinal and agricultural chemistry.[1][2] When appended to a pyridine ring—a privileged pharmacophore in its own right—the resulting trifluoromethyl-substituted pyridine exhibits a synergistic combination of properties that have led to the development of numerous blockbuster products.[3]

The introduction of a CF₃ group can dramatically alter the physicochemical properties of the parent pyridine, influencing its:

-

Acidity/Basicity: The strong inductive effect of the CF₃ group decreases the basicity of the pyridine nitrogen.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, often leading to an extended biological half-life.

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with biological targets.

This guide will delve into the historical evolution of our understanding and utilization of these powerful molecules, from their initial synthesis to their current status as a key structural motif in a vast array of commercial products.

A Historical Odyssey: From Curiosity to Cornerstone

The journey of trifluoromethyl-substituted pyridines began with foundational work in organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride.[4] However, it was not until 1947 that the first trifluoromethyl-substituted pyridine was reported, synthesized via a similar strategy involving the chlorination and subsequent fluorination of picoline.[4]

The true potential of these compounds began to be realized in the latter half of the 20th century with the burgeoning agrochemical and pharmaceutical industries. A pivotal moment came in 1982 with the commercialization of Fluazifop-butyl , the first herbicide containing a trifluoromethylpyridine substructure.[4][5] This milestone ignited a surge of research and development activity, leading to the discovery and commercialization of a plethora of trifluoromethylpyridine-containing agrochemicals and pharmaceuticals.[6]

The Synthetic Arsenal: From Foundational Methods to Modern Innovations

The synthetic accessibility of trifluoromethyl-substituted pyridines has been a critical driver of their widespread adoption. Methodologies have evolved from harsh, industrial-scale processes to more refined and versatile laboratory techniques.

The Industrial Workhorse: Halogen Exchange (HALEX) Reactions

Historically, the most prevalent industrial method for the synthesis of trifluoromethylpyridines has been the halogen exchange (HALEX) reaction of trichloromethylpyridines.[7] This process typically involves the high-temperature, vapor-phase reaction of a picoline with chlorine and hydrogen fluoride over a metal halide catalyst.[4][7]

Workflow for Industrial HALEX Synthesis of 2-chloro-5-(trifluoromethyl)pyridine:

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, a critical intermediate in the development of modern agrochemicals and pharmaceuticals. We will delve into its fundamental properties, explore validated synthesis protocols, and discuss its strategic importance in the synthesis of high-value, biologically active compounds. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and crop protection who require a deep, practical understanding of this versatile building block.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility is largely dictated by the unique electronic properties of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.[1] The chlorine atom provides a reactive site for further chemical modification.

The compound typically presents as a white solid at room temperature and has low solubility in water but is more soluble in common organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79456-28-3 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2][4] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | White solid / crystals | [2] |

| Melting Point | 85-88 °C | [2] |

| Boiling Point | 247-248 °C | [2] |

| Solubility | Low in water, soluble in organic solvents | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process, with various patented methods available. A common and effective approach involves the halogenation of a 2-amino-trifluoromethylpyridine precursor. This method provides a direct route to introduce the necessary chlorine atom onto the pyridine ring.

General Synthesis Workflow

The diagram below outlines a representative synthetic pathway. The choice of a specific halogenating agent and reaction conditions is crucial for achieving high yield and purity, minimizing the formation of polychlorinated byproducts.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on established principles of pyridine halogenation, as described in patent literature.[5]

Objective: To synthesize 2-amino-3,6-dichloro-5-trifluoromethylpyridine from 2-amino-5-trifluoromethyl-6-chloropyridine. While this example shows dichlorination, the principle of introducing a chlorine atom is demonstrated.

Materials:

-

2-amino-5-trifluoromethyl-6-chloropyridine (starting material)

-

Carbon tetrachloride (solvent)

-

20% Sulfuric acid (solvent/catalyst)

-

Chlorine gas (halogenating agent)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, dissolve 7g of 2-amino-5-trifluoromethyl-6-chloropyridine in 10 ml of carbon tetrachloride and 70 ml of 20% sulfuric acid to form a homogeneous solution.[5]

-

Halogenation: Cool the flask to 0°C using an ice bath. Introduce chlorine gas into the solution while maintaining the temperature. The introduction of the electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making electrophilic substitution (halogenation) more challenging and directing it to specific positions. The acidic medium protonates the ring nitrogen, further influencing reactivity.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up and Isolation: Once the reaction is complete, the product is typically extracted from the reaction mixture using an organic solvent like methylene chloride.[5]

-

Purification: The crude product is purified from the extract. This is often achieved through silica gel column chromatography to isolate the desired chlorinated product from unreacted starting material and byproducts.[5]

Applications as a Key Synthetic Intermediate

This compound is not typically an end-product but rather a high-value intermediate. Its structure is strategically designed for subsequent reactions, making it a cornerstone for building more complex molecules in the agrochemical and pharmaceutical industries.[1][2]

Role in Agrochemicals

This compound is a precursor to potent insecticides and fungicides.[1][6] The trifluoromethylpyridine moiety is a key structural feature in many modern crop protection agents.[1][6] For instance, it can be used to synthesize urea-based insecticides.

A notable example involves reacting 2-amino-3-chloro-5-trifluoromethylpyridine with an isocyanate to form a pyridylurea derivative. These compounds often act as insect growth regulators.[5][6]

-

Example Reaction: 2-amino-3-chloro-5-trifluoromethylpyridine reacts with 2,6-difluorobenzoylisocyanate to yield N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[5] This final compound has demonstrated a 100% insecticidal effect against diamondback moth larvae at concentrations of 800 ppm.[5]

Significance in Pharmaceutical Research

In medicinal chemistry, the trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7] this compound serves as a starting point for synthesizing molecules that target a range of biological pathways. It is a building block for creating novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[8][9]

The diagram below illustrates the role of this amine as a divergent intermediate.

Caption: Divergent applications of the title compound in agrochemical and pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented with a full Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat, to prevent skin and eye contact.[2][10] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]

-

First Aid Measures:

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10] Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Some sources recommend storing in a freezer and under an inert atmosphere to ensure long-term stability.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the chemical to enter the environment or sewer systems.[10]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound - CAS:79456-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C6H4ClF3N2 | CID 13064153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. jelsciences.com [jelsciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

CAS 79456-28-3 chemical and physical properties

An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound, identified by CAS number 79456-28-3, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in modern chemical research. Its strategic importance lies in the unique combination of functional groups appended to the pyridine core: a reactive amino group, a displaceable chloro group, and an electron-withdrawing trifluoromethyl group. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and amino groups serve as versatile synthetic handles, allowing for a wide range of chemical transformations and the introduction of molecular diversity. This guide will delve into the core properties of this compound, providing insights into its behavior and potential applications.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical processes and for developing appropriate handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 79456-28-3 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-6-chloro-5-trifluoromethylpyridine, 6-chloro-5-(trifluoromethyl)-2-pyridinylamine | [5][6] |

| Molecular Formula | C6H4ClF3N2 | [1][3][7] |

| Molecular Weight | 196.56 g/mol | [1][3][7] |

| Appearance | White to off-white solid/crystals | [1][3] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point (Predicted) | 264.5 ± 40.0 °C | [1][6][8] |

| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [1][8] |

| Solubility | Low in water; soluble in organic solvents | [1] |

Expert Insights into Physicochemical Properties:

-

The solid nature and relatively moderate melting point of this compound simplify its handling and weighing under standard laboratory conditions.

-

The predicted high boiling point is indicative of its thermal stability, which is advantageous for reactions conducted at elevated temperatures.

-

Its low solubility in water and higher solubility in organic solvents are typical for a molecule of its structure and are important considerations for reaction solvent selection and purification procedures (e.g., extraction and crystallization).

Synthesis and Reactivity Profile

This compound is typically synthesized through multi-step sequences involving the construction of the substituted pyridine ring.[1] One common preparative approach involves the reaction of a dinitro-pyridine precursor with a trifluoromethyl-substituting agent under reductive conditions.[1]

The reactivity of this molecule is governed by its three key functional groups:

-

The Amino Group (-NH2): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for the introduction of new substituents and the extension of the molecular framework.

-

The Chloro Group (-Cl): The chlorine atom is a good leaving group, particularly for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

-

The Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic properties of the pyridine ring and to enhance the pharmacological properties of the final product.

The interplay of these functional groups makes this compound a versatile synthon for the construction of a diverse library of compounds.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research:

-

Pharmaceuticals: This compound is a key building block in the synthesis of biologically active molecules.[1] The pyridine core is a common motif in drugs targeting a wide range of diseases. The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile, including its metabolic stability and membrane permeability.

-

Agrochemicals: Substituted pyridines are also prevalent in modern pesticides and herbicides.[1] The specific substitution pattern of this molecule can be tailored to develop new crop protection agents.

-

Materials Science: The incorporation of fluorinated pyridines into organic materials can impart unique properties, such as thermal stability, altered electronic characteristics, and modified surface properties.[1]

Experimental Protocols: Handling, Storage, and Quality Control

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and should be handled with appropriate precautions.[6][9]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]

Workflow for Safe Handling:

Caption: A typical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this reagent.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C.[3][6][8]

-

Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture or oxygen.[8]

-

Light Sensitivity: The compound should be protected from light.[3][6]

Quality Control and Analytical Methods

The purity of this compound is critical for its successful application in synthesis. Commercially available batches typically have purities of 98% or higher.[3][6]

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the compound and for monitoring reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound, confirming its identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. A Certificate of Analysis for this compound should confirm that the ¹H NMR spectrum is consistent with the expected structure.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and identification, particularly for analyzing the volatility of the compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a powerful platform for the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its chemical and physical properties, combined with strict adherence to safe handling protocols, will enable researchers to fully leverage the potential of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. keyorganics.net [keyorganics.net]

- 3. file.chemscene.com [file.chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 79456-28-3 | CAS DataBase [m.chemicalbook.com]

- 9. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique trifluoromethyl and chloro substitutions on the aminopyridine scaffold impart distinct physicochemical properties that are critical to understand for optimizing reaction conditions, formulation development, and ensuring the stability and shelf-life of both the intermediate and the final products. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed methodologies for its characterization.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a molecular formula of C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[1] It has a melting point range of 85-88°C.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 85-88°C | [1] |

Solubility Profile

A thorough understanding of the solubility of this compound is paramount for its use in synthesis and for the development of robust formulations.

Aqueous Solubility

Organic Solvent Solubility

This compound demonstrates better solubility in organic solvents compared to water.[1] The following table provides a qualitative summary of its solubility in common organic solvents. For critical processes, it is imperative to experimentally determine the quantitative solubility in the specific solvent systems being utilized.

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocol for Determining Equilibrium Solubility:

A validated shake-flask method is recommended for determining the equilibrium solubility of this compound in various solvents.

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for equilibrium solubility determination.

Stability Profile

The stability of this compound is a critical parameter that influences its storage, handling, and application in multi-step syntheses. A comprehensive stability assessment involves subjecting the compound to forced degradation under various stress conditions as outlined in the ICH Q1B guidelines.[3][4][5]

Hydrolytic Stability

The hydrolytic stability of this compound should be evaluated across a range of pH values (e.g., pH 2, 7, and 9) at a controlled temperature. While specific degradation kinetics for this molecule are not widely published, substituted aminopyridines can be susceptible to degradation under harsh acidic or basic conditions.[6]

Hypothesized Hydrolytic Degradation:

Under strong acidic or basic conditions, the primary amine group could potentially be a site for degradation. However, the electron-withdrawing nature of the trifluoromethyl and chloro groups may influence the reactivity of the pyridine ring.

Thermal Stability

The compound is a solid with a melting point of 85-88°C, suggesting good thermal stability at ambient temperatures.[1] Forced degradation studies at elevated temperatures (e.g., 60°C, 80°C) are necessary to determine the degradation kinetics and identify potential thermal degradants. Upon thermal decomposition, irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride, may be released.[7]

Photostability

As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light exposure on the compound.[3][4][5] This involves exposing the solid material and solutions to a combination of visible and UV light. The presence of the trifluoromethyl group on the aromatic ring can sometimes influence photosensitivity.

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the chemistry of related aminopyridine compounds.[6][8][9] Potential degradation pathways could involve:

-

Oxidation of the amino group: This can lead to the formation of nitroso or nitro derivatives, or N-oxides.[6]

-

Hydroxylation of the pyridine ring: This is a common microbial degradation pathway for pyridines.[9]

-

Nucleophilic substitution of the chloro group: This may occur under certain conditions, leading to the introduction of other functional groups.

The identification of degradation products through techniques like LC-MS/MS and NMR is crucial for elucidating the precise degradation pathways.[10]

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Key Considerations for HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products from the parent peak.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[11]

Conclusion

This technical guide provides a comprehensive overview of the critical solubility and stability aspects of this compound. While some fundamental physicochemical data is available, this guide highlights the necessity for rigorous experimental determination of quantitative solubility and detailed stability profiles under forced degradation conditions. The provided methodologies and insights serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the effective and safe utilization of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 79456-28-3|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery and agrochemical development, halogenated pyridine derivatives are indispensable structural motifs. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-28-3) represents a critical building block, prized for the unique electronic properties conferred by its trifluoromethyl and chloro substituents.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability and binding affinity, while the chloro and amine groups provide versatile handles for further synthetic elaboration.[1]

Given its role as a precursor in complex molecular architectures, the unambiguous verification of its structure and purity is not merely a procedural step but a foundational requirement for any successful research and development campaign. The downstream consequences of using an incorrectly identified or impure intermediate can range from failed syntheses to misinterpreted biological data, resulting in significant loss of time and resources.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of this compound. As publicly available experimental spectra for this specific isomer are limited, this document combines established spectroscopic principles with data from closely related analogs to present a robust, predictive framework for its analytical signature. Every protocol herein is designed as a self-validating system, ensuring researchers can confidently ascertain the identity and quality of this vital chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

Expertise & Experience: The Rationale Behind NMR Analysis

The chemical shifts (δ) of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-donating amine (-NH₂) group will shield nearby nuclei (shifting them upfield to a lower ppm), while the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups will deshield them (shifting them downfield to a higher ppm). The interplay of these effects creates a unique fingerprint for this specific isomer.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H proton signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, only quaternary and CH carbons are present.

-

Predicted Data & Interpretation

Based on the analysis of isomers such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine[3] and general substituent effects, the following spectra are predicted.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-4 | Positioned between the electron-withdrawing -CF₃ and the ring nitrogen, leading to significant deshielding. Coupled to H-3. |

| ~6.5 - 6.7 | Doublet (d) | 1H | H-3 | Shielded by the ortho -NH₂ group but deshielded by the meta -CF₃ group. Coupled to H-4. |

| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift is variable and depends on solvent and concentration. The protons are exchangeable, leading to a broad signal. |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 160 | C-2 | Attached to the electron-donating -NH₂ group, resulting in a downfield shift typical for carbons bonded to nitrogen in a heteroaromatic ring. |

| ~149 - 151 | C-6 | Attached to the electronegative -Cl atom, causing a strong deshielding effect. |

| ~140 - 143 (q) | C-4 | Deshielded by proximity to the ring nitrogen and the meta -CF₃ group. Will appear as a quartet due to coupling with the three fluorine atoms. |

| ~122 - 125 (q) | -CF₃ | The carbon of the trifluoromethyl group itself, appearing as a quartet with a large C-F coupling constant. |

| ~118 - 121 (q) | C-5 | Directly attached to the strongly electron-withdrawing -CF₃ group, causing deshielding. Will appear as a quartet. |

| ~108 - 110 | C-3 | Significantly shielded by the ortho -NH₂ group. |

(q = quartet)

Workflow Visualization

References

The Trifluoromethyl Group's Profound Influence on the Pyridine Ring: A Theoretical Exploration of Electronic Structure for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical design.[1][2][3][4] This powerful electron-withdrawing moiety dramatically alters the electronic landscape of the parent heterocycle, bestowing properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1][4] Understanding these electronic perturbations at a quantum mechanical level is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the electronic structure of trifluoromethylpyridines. We will delve into the causality behind computational choices, present detailed protocols for in-silico analysis, and visualize key concepts to empower researchers in their quest for novel, more effective therapeutic agents.

The Strategic Imperative of Trifluoromethylpyridines

Trifluoromethylpyridines are not merely chemical curiosities; they are integral components in a growing number of pharmaceuticals and agrochemicals.[2][3][5] Their prevalence stems from the unique physicochemical properties imparted by the CF3 group. Unlike a simple fluorine substituent, the trifluoromethyl group acts as a strong electron-withdrawing entity, significantly influencing the electron density distribution within the pyridine ring.[2][3] This has profound implications for a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the increased metabolic stability often observed is attributed to the blockage of metabolically labile sites on the pyridine ring.[6] Furthermore, the altered electronic properties can lead to more potent and selective interactions with biological targets.[1][7]

The diverse applications of trifluoromethylpyridines, from anticancer and antiviral agents to herbicides and insecticides, underscore the importance of a deep understanding of their electronic structure.[1][2][7][8][9][10]

Unveiling the Electronic Landscape: Theoretical and Computational Approaches

To rigorously investigate the electronic structure of trifluoromethylpyridines, computational chemistry provides an indispensable toolkit. Among the various methods, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of accuracy and computational cost.[11][12]

The Power of Density Functional Theory (DFT)

DFT calculations allow us to model the electronic structure of molecules with a high degree of precision.[13][14] The choice of functional and basis set is critical for obtaining reliable results. For trifluoromethylpyridines, hybrid functionals such as B3LYP and HSEH1PBE, combined with Pople-style basis sets like 6-311+G(d,p), have demonstrated robust performance in predicting a wide range of molecular properties.[12][15][16]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

A prerequisite for any electronic structure calculation is obtaining the molecule's minimum energy geometry.

Step-by-Step Methodology:

-

Input Structure Generation: Build the 3D structure of the desired trifluoromethylpyridine isomer using a molecular editor.

-

Computational Method Selection:

-

Method: DFT

-

Functional: B3LYP (provides a good balance of accuracy and computational efficiency).

-

Basis Set: 6-311+G(d,p) (includes polarization and diffuse functions for a more accurate description of electron distribution).

-

-

Job Type: Select "Optimization + Frequency". The optimization will find the lowest energy conformation, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide vibrational data that can be compared with experimental FT-IR and Raman spectra.[15][16]

-

Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting optimized geometry will be the basis for all subsequent electronic property calculations.

Diagram 1: Computational Workflow for Electronic Structure Analysis

Caption: A typical workflow for the theoretical analysis of trifluoromethylpyridines.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[17][18][19] The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity).[18] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity.[17][19]

The electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO of the pyridine ring. This stabilization can impact how the molecule interacts with biological targets.

Table 1: Calculated Electronic Properties of Pyridine and 2-Trifluoromethylpyridine

| Property | Pyridine | 2-Trifluoromethylpyridine |

| HOMO Energy (eV) | -6.78 | -7.25 |

| LUMO Energy (eV) | -0.54 | -1.12 |

| HOMO-LUMO Gap (eV) | 6.24 | 6.13 |

| Dipole Moment (Debye) | 2.22 | 4.15 |

Note: These are representative values and can vary depending on the computational method.

Molecular Electrostatic Potential (MEP) Maps: Visualizing Reactive Sites

MEP maps are powerful tools for visualizing the charge distribution on the surface of a molecule.[20][21][22] They illustrate regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as those between a drug molecule and its protein target.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.

In pyridine, the lone pair of electrons on the nitrogen atom creates a region of strong negative electrostatic potential. The introduction of a trifluoromethyl group significantly alters this picture. The potent electron-withdrawing nature of the CF3 group pulls electron density away from the pyridine ring, making the ring more electron-deficient and influencing the electrostatic potential around the nitrogen atom and the rest of the molecule.[23][24]

Protocol 2: Generating and Analyzing a Molecular Electrostatic Potential (MEP) Map

Step-by-Step Methodology:

-

Prerequisite: An optimized molecular geometry from Protocol 1.

-

Calculation Type: Perform a single-point energy calculation using the same DFT method and basis set as the optimization. Ensure that the option to generate the necessary files for plotting the electrostatic potential is selected (e.g., by including iop(6/33=2) and iop(6/42=2) in the route section for Gaussian).

-

Visualization: Use a molecular visualization program (e.g., GaussView, Avogadro) to read the output file (typically a .cube file).[20]

-

Surface Generation: Generate the molecular surface based on the calculated electron density.

-

MEP Mapping: Color the surface according to the calculated electrostatic potential.

-

Analysis: Identify the regions of most negative (red) and most positive (blue) potential to predict sites for electrophilic and nucleophilic attack, respectively, and to understand potential intermolecular interactions.[21]

Diagram 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

Caption: The relationship between MEP colors and chemical reactivity.

Causality in Computational Choices: A Self-Validating System

The trustworthiness of theoretical studies hinges on a logical and validated approach. The protocols described above form a self-validating system. The optimized geometry and calculated vibrational frequencies from Protocol 1 can be directly compared with experimental data from X-ray crystallography and infrared/Raman spectroscopy, respectively.[15][16] A good agreement between theoretical and experimental data lends confidence to the computational model. This validated model can then be used to predict electronic properties like the HOMO-LUMO gap and MEP, which are more challenging to measure directly but are crucial for understanding reactivity.

Conclusion and Future Directions

Theoretical studies on the electronic structure of trifluoromethylpyridines provide invaluable insights for the rational design of new drugs and agrochemicals. By employing robust computational methods like DFT, researchers can predict and understand how the trifluoromethyl group modulates the electronic properties of the pyridine ring. This knowledge facilitates the fine-tuning of molecular properties to enhance biological activity and improve pharmacokinetic profiles. Future work in this area will likely involve the use of more advanced computational models, including quantum mechanics/molecular mechanics (QM/MM) methods, to study the interactions of these compounds within complex biological environments, further bridging the gap between theoretical chemistry and practical drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. journaleras.com [journaleras.com]

- 13. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Amino Group of 2-Aminopyridines: A Nexus of Reactivity for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its exocyclic amino group. This guide provides a deep dive into the chemical behavior of this functional group, offering not just protocols but also the underlying principles that govern its reactivity. Understanding the nuances of the 2-aminopyridine system is paramount for the rational design of novel pharmaceuticals, functional materials, and catalysts. The unique electronic environment of the amino group, influenced by the adjacent pyridine ring, gives rise to a rich and complex chemistry that continues to be a fertile ground for innovation.

The Electronic Landscape of the 2-Aminopyridine Moiety

The reactivity of the amino group in 2-aminopyridine is intrinsically linked to the electronic properties of the pyridine ring. The pyridine nitrogen atom is sp² hybridized and exerts a significant electron-withdrawing effect through both induction and the mesomeric effect. This results in a π-deficient ring system, which in turn modulates the nucleophilicity of the exocyclic amino group. While the amino group is a potent nucleophile, its reactivity is tempered compared to aniline due to this electron-withdrawing influence. This electronic interplay is the foundation for understanding the regioselectivity and reactivity observed in various chemical transformations.

Key Synthetic Transformations of the Amino Group

The amino group of 2-aminopyridine is a versatile handle for a wide array of chemical modifications. The following sections delve into the most critical reactions, providing both the "how" and the "why" of these transformations.

N-Acylation: Forging Amide Bonds

The N-acylation of 2-aminopyridines is a fundamental transformation for the synthesis of a vast number of biologically active molecules. This reaction proceeds through the nucleophilic attack of the amino group on an acylating agent.

Causality Behind Experimental Choices:

The choice of acylating agent and base is critical for a successful N-acylation. Acid chlorides and anhydrides are common acylating agents due to their high reactivity. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the acid byproduct of the reaction, which would otherwise protonate the starting material and shut down the reaction. In some cases, for less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction.

Experimental Protocol: General Procedure for N-Acylation of 2-Aminopyridine

-

Dissolution: Dissolve 2-aminopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution and stir.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.0-1.2 eq.) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Examples of N-Acylation of 2-Aminopyridines with Varying Acylating Agents

| Entry | Acylating Agent | Base | Solvent | Yield (%) |

| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | >95 |

| 2 | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 92 |

| 3 | Acetic Anhydride | None | Acetic Acid | 85 |

| 4 | Endic Anhydride | - | - | - |

Yields are representative and can vary based on specific substrate and reaction conditions.

N-Alkylation: Navigating Regioselectivity and Overalkylation

N-alkylation of 2-aminopyridines presents the dual challenges of regioselectivity (alkylation at the exocyclic amino nitrogen versus the endocyclic pyridine nitrogen) and overalkylation.[1] The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated byproducts.[2]

Causality Behind Experimental Choices:

To achieve selective N-monoalkylation, careful control of stoichiometry, using a limited amount of the alkylating agent, is crucial.[2] The choice of base and solvent also plays a pivotal role in directing the regioselectivity. Strong, non-nucleophilic bases like sodium hydride or sodium bis(trimethylsilyl)amide are often employed to deprotonate the amino group, enhancing its nucleophilicity for the subsequent alkylation. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to mono-alkylation.[2]

Experimental Protocol: Selective N-Monoalkylation via Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of an acid (e.g., acetic acid) and stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5-2.0 eq.), in portions.

-

Reaction: Allow the reaction to stir at room temperature for several hours until the imine is fully reduced.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Caption: Challenges and control in the N-alkylation of 2-aminopyridine.

Diazotization and the Sandmeyer Reaction: A Gateway to Diverse Functionalities

The diazotization of 2-aminopyridine, followed by a Sandmeyer or Sandmeyer-type reaction, is a powerful method for introducing a variety of substituents at the 2-position of the pyridine ring.[3][4] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile.[3][4]

Causality Behind Experimental Choices:

The diazotization of 2-aminopyridine requires carefully controlled, acidic conditions and low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[5] The choice of the copper(I) salt in the subsequent Sandmeyer reaction determines the nature of the introduced substituent (e.g., CuCl for chlorination, CuBr for bromination).[3][6] The radical mechanism of the Sandmeyer reaction is facilitated by the copper(I) catalyst, which initiates a single electron transfer to the diazonium salt.[3][6]

Experimental Protocol: Sandmeyer Chlorination of 2-Aminopyridine

-

Diazotization: Dissolve 2-aminopyridine (1.0 eq.) in a solution of concentrated hydrochloric acid and water at 0 °C. Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.1-1.5 eq.) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the crude 2-chloropyridine by distillation or column chromatography.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

Methodological & Application

synthesis of fluazinam using 2-amino-3-chloro-5-trifluoromethylpyridine

An In-depth Technical Guide to the Synthesis of Fluazinam Utilizing 2-Amino-3-chloro-5-trifluoromethylpyridine

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Fluazinam - A Potent Fungicide

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and arylaminopyridine chemical classes.[1][2] First developed by Ishihara Sangyo Kaisha, it has become a crucial agrochemical for managing a variety of fungal pathogens in crops like potatoes, peanuts, and grapevines.[2][3] Its primary mode of action is the potent uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts energy production at multiple sites.[1][2][4][5] This multi-site activity is a key advantage, as it reduces the likelihood of fungi developing resistance.[6][7]

Fluazinam is particularly effective against spore germination and the development of infection structures, making it an excellent protectant fungicide.[1][2] It is widely used to control significant diseases such as late blight (Phytophthora infestans) in potatoes, gray mold (Botrytis cinerea), and white mold (Sclerotinia sclerotiorum).[1][6][8] In addition to its fungicidal properties, fluazinam also exhibits acaricidal activity against mites.[4][9]

This application note provides a detailed protocol for the synthesis of fluazinam, focusing on the nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Synthesis of Fluazinam: A Mechanistic Overview

The core of fluazinam synthesis lies in the formation of a diarylamine linkage. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions fundamental to the synthesis of many agrochemicals and pharmaceuticals.[10][11] In this specific synthesis, the amino group of 2-amino-3-chloro-5-trifluoromethylpyridine acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

The reaction is facilitated by the presence of strong electron-withdrawing groups (two nitro groups and a trifluoromethyl group) on the benzene ring, which activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. A base is required to deprotonate the aminopyridine, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) formed during the reaction. The choice of solvent is also critical to ensure proper solubility of the reactants and to facilitate the reaction, with various polar aprotic solvents being suitable. This type of C-N bond formation is often referred to as an Ullmann condensation or Goldberg reaction, which traditionally uses copper catalysts, though modern variations can proceed without.[12][13][14][15][16]

Physicochemical Properties of Fluazinam

A summary of the key physicochemical properties of fluazinam is presented in the table below. These properties are crucial for understanding its behavior in formulations and its environmental fate.

| Property | Value | Reference |

| IUPAC Name | 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | [3] |

| CAS Number | 79622-59-6 | [3] |

| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ | [1][3] |

| Molecular Weight | 465.09 g/mol | [3] |

| Appearance | Light yellow crystalline solid | [3][9] |

| Melting Point | 115-117 °C | [9] |

| Water Solubility | Very low (e.g., 1.7 mg/L at pH 6.8, 25°C) | [9] |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, ethanol | [9] |

| Vapor Pressure | 1.5 mPa (25 °C) | [9] |

| Stability | Stable to heat, acid, and alkali | [1] |

Experimental Protocol: Synthesis of Fluazinam

This protocol details the synthesis of fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Reagents and Materials:

-

2-Amino-3-chloro-5-trifluoromethylpyridine (C₆H₄ClF₃N₂)[17][18]

-

2,4-Dichloro-3,5-dinitrobenzotrifluoride (C₇HCl₂F₃N₂O₄)

-

Inorganic base (e.g., potassium hydroxide, sodium carbonate)[19]

-

Solvent (e.g., 2-methyltetrahydrofuran, toluene, methyl isobutyl ketone)[19][20]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Deionized water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-3-chloro-5-trifluoromethylpyridine.

-

Solvent Addition: Add the chosen solvent (e.g., 2-methyltetrahydrofuran) to the flask. The mass ratio of the aminopyridine to the solvent can range from 1:0.5 to 1:20.[19] A ratio of approximately 1:1.5 to 1:2.5 is often preferred.[19] Stir the mixture until the starting material is fully dissolved.

-

Base Addition: Add the inorganic base (e.g., potassium hydroxide) to the reaction mixture. The molar ratio of the aminopyridine to the base is typically in the range of 1:1 to 1:8.[19]

-

Addition of the Second Reactant: Slowly add 2,4-dichloro-3,5-dinitrobenzotrifluoride to the reaction mixture. The molar ratio of 2-amino-3-chloro-5-trifluoromethylpyridine to 2,4-dichloro-3,5-dinitrobenzotrifluoride is generally between 0.95:1 and 1.20:1.[19]

-

Reaction: Heat the reaction mixture to a temperature between 40°C and 80°C and stir for 2-6 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching and Extraction: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude fluazinam product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure fluazinam.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fluazinam is an irritant and a skin sensitizer.[8] Avoid direct contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Analysis

The identity and purity of the synthesized fluazinam should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of fluazinam. A reverse-phase HPLC with UV detection at 240 nm is typically used.[21][22]

-

Gas Chromatography (GC): GC can also be used for purity assessment.

-

Mass Spectrometry (MS): Coupled with LC (LC-MS/MS), this technique can confirm the molecular weight of the synthesized compound and is used for residue analysis.[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of fluazinam.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of fluazinam.

Caption: Workflow for the synthesis of fluazinam.

Conclusion

This application note provides a comprehensive guide for the synthesis of the fungicide fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine. The described protocol, based on a nucleophilic aromatic substitution reaction, is a robust and efficient method for obtaining this important agrochemical. By carefully controlling the reaction conditions and employing standard purification techniques, high-purity fluazinam can be synthesized for research and development purposes. The analytical methods outlined are essential for verifying the quality of the final product.

References

- 1. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluazinam - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. fao.org [fao.org]

- 6. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Fluazinam: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]

- 8. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 9. Fluazinam | 79622-59-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. nbinno.com [nbinno.com]

- 18. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 20. CN103626695A - New method for preparing fluazinam by using mixed solvent as medium - Google Patents [patents.google.com]

- 21. FAO Knowledge Repository [openknowledge.fao.org]

- 22. openknowledge.fao.org [openknowledge.fao.org]

- 23. benchchem.com [benchchem.com]

- 24. epa.gov [epa.gov]

Application Notes: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine as a Versatile Precursor for the Synthesis of Arylpicolinate Agrochemicals

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance biological efficacy.[1] This guide provides a detailed technical overview and validated protocols for utilizing 6-Chloro-5-(trifluoromethyl)pyridin-2-amine as a strategic precursor for the synthesis of high-value agrochemicals, with a specific focus on the arylpicolinate class of herbicides. We will elucidate a rational, multi-step synthetic pathway, detailing the critical transformations from the starting aminopyridine to a final, complex herbicidal molecule. Each step is explained with mechanistic insights, providing researchers with the necessary causality behind the procedural choices.

Introduction: The Strategic Value of the TFMP Moiety

The incorporation of a trifluoromethyl (-CF₃) group into active pharmaceutical and agrochemical ingredients is a widely employed strategy to modulate key molecular properties.[1] The -CF₃ group, owing to the high electronegativity of fluorine, is strongly electron-withdrawing and can significantly enhance a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting oxidative metabolism by cytochrome P450 enzymes in target pests and the environment.

-

Lipophilicity: The -CF₃ group increases the molecule's ability to partition into lipid environments, which can improve its transport across biological membranes.

-

Binding Affinity: The unique electronic and steric profile of the -CF₃ group can lead to stronger and more specific interactions with target proteins or enzymes.

The precursor, this compound, is a highly functionalized building block. The trifluoromethyl group at the 5-position and the chlorine atom at the 6-position are strategically placed to influence the electronic nature of the pyridine ring and serve as synthetic handles for subsequent, complex bond-forming reactions. The 2-amino group serves as a versatile starting point for conversion into other essential functional groups.

Synthetic Strategy: From Aminopyridine to Arylpicolinate Herbicide

The overarching goal is to convert the starting amine into a 6-aryl-picolinic acid derivative, the core structure of herbicides like Florpyrauxifen.[2] This transformation requires a series of robust and well-established chemical reactions. The proposed synthetic workflow is a logical assembly of these reactions, each chosen for its reliability and compatibility with the sensitive trifluoromethyl group.

Figure 1: A comprehensive workflow for the synthesis of an arylpicolinate herbicide.

Detailed Application Protocols

PART 1: Synthesis of the Picolinic Acid Backbone

The initial phase focuses on converting the 2-amino group of the precursor into a carboxylic acid, thereby establishing the essential picolinic acid framework.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This two-step, one-pot procedure is highly effective for substituted aminopyridines.[5]

Causality: The diazotization step, performed in strong acid at low temperatures, converts the stable amino group into a highly reactive diazonium salt, an excellent leaving group (N₂).[6] The subsequent addition of a copper(I) cyanide salt catalyzes the displacement of the diazo group with a cyanide nucleophile, proceeding through a radical-nucleophilic aromatic substitution mechanism.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the amine suspension while vigorously stirring and maintaining the temperature below 5 °C. The formation of the diazonium salt is typically complete after 30-60 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Warm this solution to approximately 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, heat the mixture for an additional hour, then cool to room temperature. Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product, 6-Chloro-5-(trifluoromethyl)picolinonitrile , with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude nitrile can be purified by column chromatography on silica gel.

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation that can be achieved under acidic or basic conditions.[8][9] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions on the chlorinated pyridine ring.[10][11][12]

Causality: Under strong acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic. This facilitates nucleophilic attack by water, initiating a sequence of proton transfers and tautomerization that ultimately leads to the carboxylic acid and ammonium ion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 6-Chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The picolinic acid product may precipitate.

-

Isolation: Adjust the pH of the cold aqueous solution to approximately 2-3 with a concentrated base (e.g., NaOH). The picolinic acid will precipitate as a solid.

-

Purification: Collect the solid 6-Chloro-5-(trifluoromethyl)picolinic acid by filtration, wash with cold water, and dry under vacuum.

| Step | Product | Typical Yield | Purity (Post-Purification) |

| Sandmeyer Cyanation | 6-Chloro-5-(trifluoromethyl)picolinonitrile | 70-85% | >95% |

| Nitrile Hydrolysis | 6-Chloro-5-(trifluoromethyl)picolinic acid | 85-95% | >98% |

| Table 1: Expected yields for the synthesis of the picolinic acid backbone. |

PART 2: Introduction of the Aryl Moiety

This phase involves the critical C-C bond formation that attaches the substituted phenyl ring, a key determinant of herbicidal activity, to the picolinic acid core.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction ideal for forming biaryl linkages.[13][14] It is widely used in industrial synthesis due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[15][16] In this step, the chlorine atom at the 6-position of the picolinate is replaced by the aryl group. The carboxylic acid is typically esterified first to improve solubility and prevent interference with the basic reaction conditions.